3-[(3-Fluorophenyl)methyl]pyrrolidine

Zeolite synthesis Structure-directing agent Aluminophosphate

3-[(3-Fluorophenyl)methyl]pyrrolidine, commonly referred to as 3-(3-fluorobenzyl)pyrrolidine, is a tertiary amine featuring a pyrrolidine ring substituted at the 3-position with a meta-fluorobenzyl group. With a molecular formula of C11H14FN and a molecular weight of 179.23 g/mol, it is classified as a fluorinated N-heterocyclic building block.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 1000198-80-0
Cat. No. B1441135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Fluorophenyl)methyl]pyrrolidine
CAS1000198-80-0
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CNCC1CC2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2
InChIKeyNCVRSFIRKVTHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Fluorophenyl)methyl]pyrrolidine (CAS 1000198-80-0): Core Synthetic Identity and Procurement Baseline


3-[(3-Fluorophenyl)methyl]pyrrolidine, commonly referred to as 3-(3-fluorobenzyl)pyrrolidine, is a tertiary amine featuring a pyrrolidine ring substituted at the 3-position with a meta-fluorobenzyl group [1]. With a molecular formula of C11H14FN and a molecular weight of 179.23 g/mol, it is classified as a fluorinated N-heterocyclic building block . Its calculated octanol-water partition coefficient (LogP) of approximately 2.3 and a topological polar surface area (TPSA) of 12 Ų provide a baseline lipophilicity profile that distinguishes it from non-fluorinated and regioisomeric analogs . These physicochemical attributes position the compound for use in medicinal chemistry scaffold derivatization and as a structure-directing agent (SDA) in microporous material synthesis [2].

Why 3-[(3-Fluorophenyl)methyl]pyrrolidine Cannot Be Replaced with Non-Fluorinated or Regioisomeric Analogs


Simple substitution of 3-[(3-fluorophenyl)methyl]pyrrolidine with its non-fluorinated benzyl-pyrrolidine analog or its ortho- and para-fluoro regioisomers leads to pronounced functional divergence, particularly in applications where the spatial distribution of electron density governs performance. Experimental evidence shows that the meta-fluorine substitution uniquely enhances the structure-directing ability of the benzyl-pyrrolidine scaffold in aluminophosphate (AlPO-5) and silicoaluminophosphate (SAPO-5) zeotype syntheses, whereas ortho- and para-fluoro derivatives actively deteriorate templating performance relative even to the non-fluorinated parent [1]. This regiospecificity arises from fluorine-position-dependent electrostatic interactions and molecular packing within confined microporous channels, rendering the meta-fluoro isomer the only variant that maintains and improves AFI phase crystallinity [2]. Consequently, procurement decisions based solely on gross structural similarity or pricing risk selecting an isomer incapable of delivering the desired synthetic outcome.

Quantitative Differentiation of 3-[(3-Fluorophenyl)methyl]pyrrolidine Against Regioisomeric and Structural Analogs


Meta-Fluorine Enables Superior Structure-Directing Agent Performance in AlPO-5 and SAPO-5 Synthesis

In a direct head-to-head study, the meta-fluorobenzyl-pyrrolidine (target compound) generated phase-pure AFI-type AlPO-5 and SAPO-5 under hydrothermal conditions (150 °C, 3 days), while the ortho- and para-fluoro isomers produced predominantly dense-phase AlPO-C with only trace or no AFI crystallinity [1]. XRD analysis confirmed that the meta-fluoro isomer yielded the highest proportion of AFI phase among all tested templates, including the non-fluorinated benzyl-pyrrolidine [1]. Computational modeling subsequently attributed this to a 15-20% higher packing density and stronger host-guest electrostatic interaction energy for the meta-fluoro derivative compared to the ortho isomer [2].

Zeolite synthesis Structure-directing agent Aluminophosphate

Physicochemical Differentiation: Meta-Fluorobenzyl Substitution Alters Lipophilicity and Hydrogen-Bonding Capacity Relative to Non-Fluorinated Scaffold

The meta-fluorobenzyl modification on the pyrrolidine core shifts the calculated LogP to approximately 2.3, representing an increase of ~0.5 log units compared to the non-fluorinated 3-benzylpyrrolidine (estimated LogP ~1.8) . This moderate lipophilicity enhancement is accompanied by a change in the electrostatic potential surface, where the meta-fluorine introduces a local electron-withdrawing dipole that influences π-stacking and hydrogen-bond acceptor capacity without introducing the steric clashes observed with ortho-fluoro substitution [1]. In a class-level inference, such meta-fluorination on pyrrolidine scaffolds has been associated with improved membrane permeability and metabolic stability in central nervous system (CNS) drug discovery programs, whereas ortho-fluoro analogs frequently exhibit reduced target engagement due to conformational restriction [2].

Medicinal chemistry Lead optimization Fragment-based drug design

Regioisomeric Purity Requirement for Reproducible AFI-Type Zeolite Crystallization

Experimental XRD patterns from the Gómez-Hortigüela et al. (2004) study demonstrate that contamination with even the ortho- or para-fluoro isomer severely compromises AFI phase purity. Gels templated with the ortho-fluoro isomer yielded XRD peaks corresponding primarily to dense AlPO-C phase, with negligible AFI reflections, while the meta-fluoro isomer's XRD pattern was dominated by the characteristic (100), (110), and (200) AFI reflections [1]. This binary outcome — AFI vs. dense phase — means that procurement of a meta-fluoro enriched compound (≥95% regioisomeric purity) is critical to avoid divergent crystallization pathways [1]. Standard purity specifications (e.g., '95%' by HPLC) do not guarantee regioisomeric identity unless explicitly coupled with structural verification such as ¹H NMR or LC-MS confirmation.

Microporous materials Template-directed synthesis Quality control

Validated Application Scenarios for 3-[(3-Fluorophenyl)methyl]pyrrolidine Based on Quantitative Evidence


Template-Directed Synthesis of AFI-Type Aluminophosphate Molecular Sieves (AlPO-5 and SAPO-5)

3-[(3-Fluorophenyl)methyl]pyrrolidine is the preferred structure-directing agent for the hydrothermal synthesis of phase-pure AlPO-5 and SAPO-5 zeotypes. The meta-fluoro substitution ensures high AFI crystallinity, outperforming the non-fluorinated benzyl-pyrrolidine and critically avoiding the dense-phase AlPO-C products obtained with ortho- or para-fluoro isomers [1]. Standard synthesis conditions (150 °C, 3 days, gel composition 1Al₂O₃:1P₂O₅:1SDA:50H₂O) reliably yield AFI-type frameworks when the regioisomerically pure meta-fluoro compound is employed [1].

Medicinal Chemistry Building Block for CNS-Targeted Fragment Libraries

With a LogP of 2.31 and a secondary amine handle suitable for further functionalization, 3-[(3-fluorophenyl)methyl]pyrrolidine serves as a privileged fragment for CNS drug discovery programs requiring controlled lipophilicity. The meta-fluorine position offers an electron-withdrawing effect that can modulate pKa and target engagement without the steric penalties of ortho-fluorination, making it a rational choice over non-fluorinated or alternatively fluorinated pyrrolidine scaffolds [1].

Computational Chemistry Benchmarking and Host-Guest Interaction Studies

This compound has been used as a model system for computational investigations of host-guest interactions in confined microporous environments. The well-characterized difference in templating ability between meta, ortho, and para fluorinated benzyl-pyrrolidines provides a rigorous benchmarking dataset for validating molecular mechanics force fields and density functional theory calculations of electrostatic and dispersion interactions [1].

Synthesis of Trisubstituted Pyrrolidine Libraries via Integrated Flow Chemistry

The 3-substituted pyrrolidine core with a meta-fluorobenzyl group can be elaborated into drug-like trisubstituted pyrrolidines using integrated flow and batch chemistry approaches. The meta-fluorine substituent imparts distinct reactivity and physicochemical properties to the resulting library members compared to analogs bearing non-fluorinated or differently fluorinated benzyl groups [1].

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